But-2-ynyl-p-tolyl-amine
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Overview
Description
But-2-ynyl-p-tolyl-amine, also known as N-(2-butynyl)-4-methylaniline, is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of a but-2-ynyl group attached to a p-tolyl-amine structure, making it a unique member of the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-ynyl-p-tolyl-amine typically involves the reaction of p-toluidine with 2-butyne. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials:
p-Toluidine and 2-butyne.Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The p-toluidine is dissolved in the solvent, and 2-butyne is slowly added to the solution. The mixture is then heated to a specific temperature (usually around 60-80°C) and stirred for several hours.
Isolation: After the reaction is complete, the product is isolated by filtration and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
But-2-ynyl-p-tolyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield corresponding oxides or quinones.
Reduction: May produce primary or secondary amines.
Substitution: Can lead to a variety of substituted amines or other derivatives.
Scientific Research Applications
But-2-ynyl-p-tolyl-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-2-ynyl-p-tolyl-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
But-2-ynyl-aniline: Similar structure but lacks the p-tolyl group.
But-2-ynyl-m-tolyl-amine: Similar structure but with the tolyl group in the meta position.
But-2-ynyl-o-tolyl-amine: Similar structure but with the tolyl group in the ortho position.
Uniqueness
But-2-ynyl-p-tolyl-amine is unique due to the specific positioning of the but-2-ynyl group and the p-tolyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
435345-29-2 |
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Molecular Formula |
C11H14ClN |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
N-but-2-ynyl-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-3-4-9-12-11-7-5-10(2)6-8-11;/h5-8,12H,9H2,1-2H3;1H |
InChI Key |
VMNFBCMLVJNJRV-UHFFFAOYSA-N |
SMILES |
CC#CCNC1=CC=C(C=C1)C |
Canonical SMILES |
CC#CCNC1=CC=C(C=C1)C.Cl |
Origin of Product |
United States |
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